molecular formula C27H23N2NaO5 B13385617 Sodium;2-[4-[4-[3-methyl-4-(1-phenylethoxycarbonylamino)-1,2-oxazol-5-yl]phenyl]phenyl]acetate

Sodium;2-[4-[4-[3-methyl-4-(1-phenylethoxycarbonylamino)-1,2-oxazol-5-yl]phenyl]phenyl]acetate

Cat. No.: B13385617
M. Wt: 478.5 g/mol
InChI Key: BDKDADFSIDCQGB-UHFFFAOYSA-M
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Description

Sodium;2-[4-[4-[3-methyl-4-(1-phenylethoxycarbonylamino)-1,2-oxazol-5-yl]phenyl]phenyl]acetate is a complex organic compound featuring a sodium ion and a large organic moiety This compound is notable for its intricate structure, which includes an oxazole ring, phenyl groups, and a sodium salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-[4-[4-[3-methyl-4-(1-phenylethoxycarbonylamino)-1,2-oxazol-5-yl]phenyl]phenyl]acetate typically involves multiple steps, starting with the formation of the oxazole ring. This can be achieved through the cyclization of amido-nitriles under mild conditions, often using a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated systems for the subsequent substitution and salt formation steps. The use of catalysts and reagents would be carefully controlled to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[4-[4-[3-methyl-4-(1-phenylethoxycarbonylamino)-1,2-oxazol-5-yl]phenyl]phenyl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the oxazole ring or the phenyl groups.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Sodium;2-[4-[4-[3-methyl-4-(1-phenylethoxycarbonylamino)-1,2-oxazol-5-yl]phenyl]phenyl]acetate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing oxazole rings.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Sodium;2-[4-[4-[3-methyl-4-(1-phenylethoxycarbonylamino)-1,2-oxazol-5-yl]phenyl]phenyl]acetate involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and phenyl groups allow it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The sodium ion may also play a role in stabilizing the compound’s structure or facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;2-[4-[4-[3-methyl-4-(1-phenylethoxycarbonylamino)-1,2-oxazol-5-yl]phenyl]phenyl]acetate is unique due to its specific combination of an oxazole ring, phenyl groups, and a sodium ion. This combination provides distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C27H23N2NaO5

Molecular Weight

478.5 g/mol

IUPAC Name

sodium;2-[4-[4-[3-methyl-4-(1-phenylethoxycarbonylamino)-1,2-oxazol-5-yl]phenyl]phenyl]acetate

InChI

InChI=1S/C27H24N2O5.Na/c1-17-25(28-27(32)33-18(2)20-6-4-3-5-7-20)26(34-29-17)23-14-12-22(13-15-23)21-10-8-19(9-11-21)16-24(30)31;/h3-15,18H,16H2,1-2H3,(H,28,32)(H,30,31);/q;+1/p-1

InChI Key

BDKDADFSIDCQGB-UHFFFAOYSA-M

Canonical SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)[O-].[Na+]

Origin of Product

United States

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